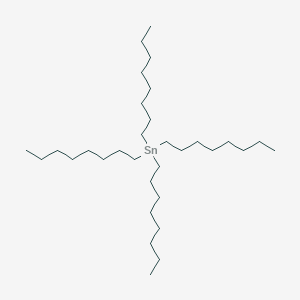

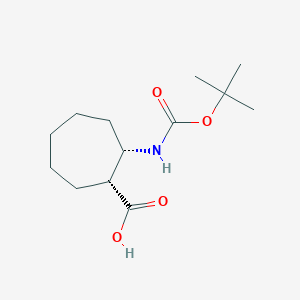

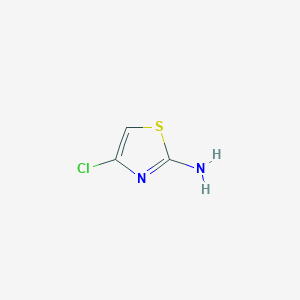

![molecular formula C30H44N2O4 B036621 1,2-二(乙烯基)苯;4-[(E)-2-[(E)-2-丁-3-烯氧乙烯氧]乙烯氧]丁-1-烯;N-[3-(二甲氨基)丙基]丙-2-烯酰胺 CAS No. 65899-87-8](/img/structure/B36621.png)

1,2-二(乙烯基)苯;4-[(E)-2-[(E)-2-丁-3-烯氧乙烯氧]乙烯氧]丁-1-烯;N-[3-(二甲氨基)丙基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex chemical compounds often involves multi-step reactions that provide insights into the compound's formation and structural features. For instance, the synthesis of polyamides and other related compounds can be achieved through aromatic nucleophilic substitution reactions and subsequent polycondensation processes, as demonstrated by Hsiao, Yang, and Chen (2000) in their work on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units (Hsiao, Yang, & Chen, 2000). Such methods can be extrapolated to the synthesis of the compound , highlighting the importance of precise reaction conditions and the selection of suitable reactants.

Molecular Structure Analysis

The molecular structure of chemical compounds is pivotal in determining their chemical behavior and interaction with other substances. X-ray diffraction analysis and NMR spectroscopy are common techniques used for structural elucidation. For example, Nakayama et al. (1998) employed X-ray diffraction to determine the structure of a compound, providing valuable information on its geometrical configuration and electronic structure (Nakayama, Akiyama, Sugihara, & Nishio, 1998). Such analyses are crucial for understanding the spatial arrangement and potential reactivity sites within the molecule.

Chemical Reactions and Properties

The reactivity of a compound is influenced by its chemical structure, which dictates the types of reactions it can undergo. For instance, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, showcasing the compound's ability to undergo cyclization under specific conditions (Browne, Skelton, & White, 1981). Understanding these reactions is essential for predicting the compound's behavior in synthetic and natural environments.

Physical Properties Analysis

The physical properties of a compound, including its solubility, thermal stability, and film-forming ability, are key to its practical applications. Polyamides derived from specific diamines and dicarboxylic acids, for example, exhibit non-crystallinity, high thermal stability, and excellent solubility in polar solvents, as well as the ability to form transparent, flexible films (Yang, Hsiao, & Yang, 1996). These properties are crucial for applications in materials science and engineering.

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals and stability under various conditions, define a compound's usability in different chemical processes. Studies on the reactivity of compounds with specific functional groups or structural motifs can provide insights into the chemical properties of the compound . For example, the efficient synthesis and characterization of polyamides with specific structural features indicate the impact of molecular design on the chemical properties of materials (Liaw, Huang, Hsu, & Chen, 2002).

科学研究应用

相转移催化的聚合反应

1,2-二(乙烯基)苯衍生物已通过相转移 Pd(0) 催化的聚合反应合成。这些化合物表现出介晶行为,由于其稳定的温度相和与电子受体(如对二氯苯醌)形成介晶 EDA 配合物的能力,在材料科学中具有潜在应用。该特性对于开发具有特定热和光学特性的新材料至关重要 (Pugh & Percec, 1990)。

硒衍生物的独特性质

硒衍生物(例如 4,8-双[双(二乙氨基)亚甲基]-1,2,3,5,6,7-六硒代环辛烷)的合成及其独特的性质,提供了对这些化合物在有机合成和材料科学中的反应性和潜在应用的见解。通过 X 射线衍射进行的结构测定和对各种试剂的行为为开发具有特定功能的新型化合物开辟了道路 (Nakayama et al., 1998)。

低聚-聚苯乙烯亚乙烯共聚物的发光特性

已探索了分段低聚-聚苯乙烯亚乙烯共聚物的合成和电子能谱,揭示了它们的光致发光特性。这些具有氢键侧链的化合物在光电器件的开发中显示出巨大的潜力,突出了它们在制造具有特定发光特性的材料中的应用 (Sierra & Lahti, 2004)。

反应性端封端聚酰亚胺低聚物的开发

已经制备了反应性端封端聚酰亚胺低聚物,以作为电子工业中的平坦化涂层。这些材料由 1,3-双(3-氨基苯氧基)苯和各种二酐开发,在有机溶剂中显示出溶解性,并且具有适用于电子应用的玻璃化转变温度,表明它们在电子材料和涂层方面的进步中的重要性 (Harris et al., 1984)。

属性

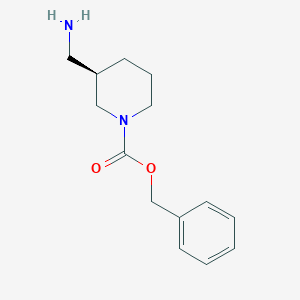

IUPAC Name |

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXNLYRRYYOMNG-JDDKLYJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |

CAS RN |

65899-87-8 |

Source

|

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

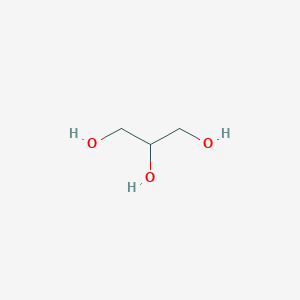

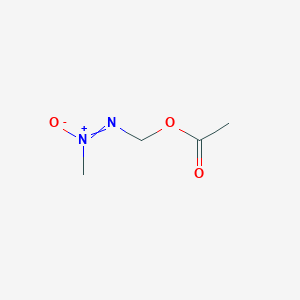

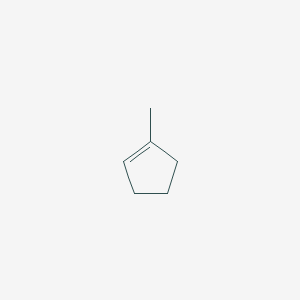

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)